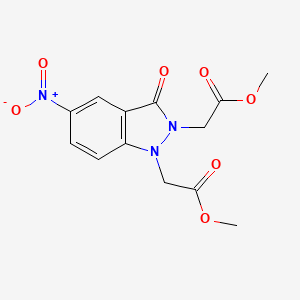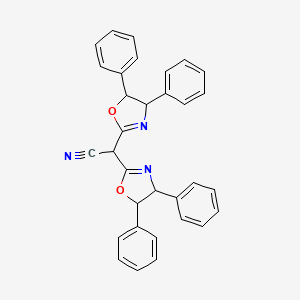
2,2-Bis(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound known for its applications in asymmetric synthesis and catalysis. This compound is characterized by its two oxazoline rings, each substituted with phenyl groups, and a central acetonitrile group. The compound’s chirality and structural features make it a valuable ligand in enantioselective catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of diphenylacetonitrile with chiral oxazoline derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylacetonitrile, followed by the addition of the oxazoline derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline rings to oxazolidines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxazoline N-oxides, oxazolidines, and substituted phenyl derivatives. These products can be further utilized in various synthetic applications .
Scientific Research Applications
2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in enantioselective catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its ability to form stable complexes with metal ions. The oxazoline nitrogen atoms coordinate with metal centers, creating a chiral environment that facilitates enantioselective reactions. This coordination enhances the reactivity and selectivity of the catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2′-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
- 2,2′-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
- 2,2′-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]
- 2,2′-Methylenebis[(4S)-4-phenyl-2-oxazoline]
- 2,2′-Bis[(4S)-4-benzyl-2-oxazoline]
Uniqueness
Compared to similar compounds, 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its specific chiral configuration and the presence of the acetonitrile group. This structural feature enhances its ability to form highly selective and stable complexes with metal ions, making it particularly effective in enantioselective catalysis .
Properties
Molecular Formula |
C32H25N3O2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2,2-bis(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C32H25N3O2/c33-21-26(31-34-27(22-13-5-1-6-14-22)29(36-31)24-17-9-3-10-18-24)32-35-28(23-15-7-2-8-16-23)30(37-32)25-19-11-4-12-20-25/h1-20,26-30H |
InChI Key |
SUCOBNJNRDBMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C(C#N)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12500314.png)
![5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione](/img/structure/B12500325.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
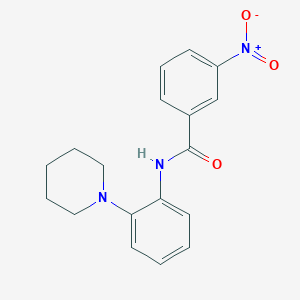
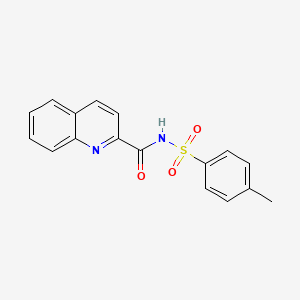
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)
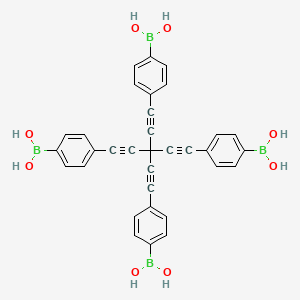

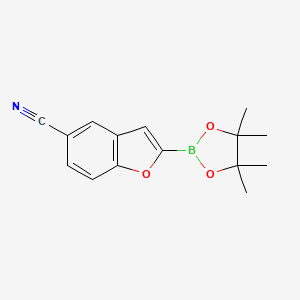
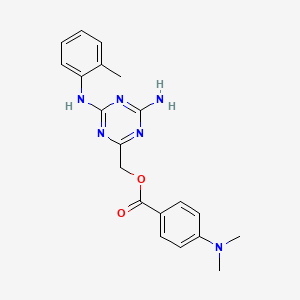
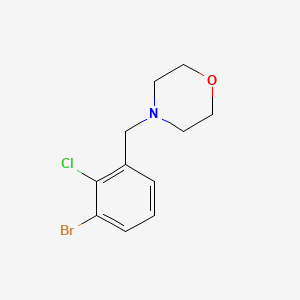
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12500388.png)
![4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B12500391.png)
